molecular formula C12H14N2O2 B13530929 2-Methyl-3-(1-methyl-1h-benzo[d]imidazol-2-yl)propanoic acid

2-Methyl-3-(1-methyl-1h-benzo[d]imidazol-2-yl)propanoic acid

Cat. No.: B13530929
M. Wt: 218.25 g/mol
InChI Key: VNMBTDSJTHMMCH-UHFFFAOYSA-N
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Description

2-Methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)propanoic acid is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with an appropriate carboxylic acid derivative in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography would be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Scientific Research Applications

2-Methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)propanoic acid involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Benzimidazole-2-carboxylic acid
  • 2-Methyl-1H-benzo[d]imidazole
  • 3-(1H-benzo[d]imidazol-2-yl)propanoic acid

Uniqueness

2-Methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)propanoic acid is unique due to the presence of both a methyl group and a propanoic acid moiety attached to the benzimidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

2-methyl-3-(1-methylbenzimidazol-2-yl)propanoic acid

InChI

InChI=1S/C12H14N2O2/c1-8(12(15)16)7-11-13-9-5-3-4-6-10(9)14(11)2/h3-6,8H,7H2,1-2H3,(H,15,16)

InChI Key

VNMBTDSJTHMMCH-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NC2=CC=CC=C2N1C)C(=O)O

Origin of Product

United States

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